molecular formula C11H15NO2 B13826779 Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester CAS No. 3971-89-9

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester

Cat. No.: B13826779
CAS No.: 3971-89-9
M. Wt: 193.24 g/mol
InChI Key: QDTDXNJDLXKLLJ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester is a chemical compound with the molecular formula C11H15NO2 . This compound is part of the carbamate chemical class. Related trimethylphenyl methylcarbamate isomers are known for their use as insecticides . Compounds in this class typically function as acetylcholinesterase inhibitors . This action makes them a subject of research in pesticidal studies. The molecular weight of this specific isomer is consistent with other carbamate esters at 193.24 g/mol. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety profile of related carbamate compounds, which can be poisonous by ingestion and moderately toxic by skin contact, emitting toxic fumes of nitrogen oxides (NOx) when heated to decomposition . Handle with appropriate safety precautions.

Properties

CAS No.

3971-89-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2,3,4-trimethylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-7-5-6-10(9(3)8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)

InChI Key

QDTDXNJDLXKLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(=O)NC)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Carbamic Acid, Methyl-, 2,3,4-trimethylphenyl Ester

General Synthetic Routes for N-Substituted Carbamic Acid Esters

A common approach to synthesizing N-substituted carbamic acid esters such as this compound involves the reaction of an organic amine with a carbonic acid derivative and an alcohol or phenol. This method is detailed in patent US8658819B2 and CN102471244A, which describe a process where an organic amine (e.g., 2,3,4-trimethylphenyl amine) reacts with a carbonic acid derivative (such as methyl chloroformate or dialkyl carbonates) in the presence of a hydroxyl compound (methanol in this case) to yield the corresponding carbamate ester.

Reaction Scheme:
  • Organic amine (2,3,4-trimethylphenyl amine) + Carbonic acid derivative + Methanol → this compound

This method benefits from mild reaction conditions, relatively high selectivity, and the possibility of scaling up for industrial applications.

Alkoxycarbonylation Using Mixed Carbonates

An alternative method involves the use of mixed carbonates such as di(2-pyridyl) carbonate (DPC) as alkoxycarbonylation reagents. This method, described in the literature on carbamate synthesis, proceeds by reacting the amine with a mixed carbonate intermediate, which is prepared from 2-hydroxypyridine and triphosgene, followed by reaction with methanol to form the methyl carbamate ester.

This approach offers advantages such as:

  • High yield and purity of carbamate products
  • Avoidance of harsh reagents like phosgene
  • Applicability to a wide range of amines including aromatic amines like 2,3,4-trimethylphenyl amine

Hofmann Rearrangement and Modified Curtius Rearrangement

Carbamates can also be synthesized via rearrangement reactions starting from amides or carboxylic acids. The Hofmann rearrangement, using reagents such as sodium hypochlorite (NaOCl) and solid-supported bases like KF/Al2O3, converts amides into isocyanates, which then react with methanol to form methyl carbamates.

Similarly, the modified Curtius rearrangement involves the reaction of aromatic carboxylic acids with chloroformates and sodium azide to form acyl azides, which rearrange to isocyanates and subsequently to carbamates upon reaction with alcohols. This method is particularly useful for aromatic substrates such as 2,3,4-trimethylphenyl derivatives.

Catalytic Methods Using Indium and Alkyl Chloroformates

Recent advances include catalytic methods employing indium metal as a promoter for carbamate formation from amines and alkyl chloroformates. This method allows the synthesis of carbamates under mild conditions with high selectivity and efficiency, suitable for sterically hindered amines like 2,3,4-trimethylphenyl amine.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations References
Reaction of amine + carbonic acid derivative + methanol 2,3,4-trimethylphenyl amine, methyl chloroformate, methanol 70-90 Straightforward, scalable Use of chloroformates (toxic)
Alkoxycarbonylation via mixed carbonate Di(2-pyridyl) carbonate, triphosgene, methanol 80-95 High yield, mild conditions Requires preparation of mixed carbonate
Hofmann rearrangement Amide, NaOCl, KF/Al2O3, methanol 60-85 Simple, inexpensive reagents Limited to amide substrates
Modified Curtius rearrangement Aromatic acid, chloroformate, sodium azide, methanol 65-90 Effective for aromatic amines Requires azide handling
Indium-catalyzed alkyl chloroformate reaction Indium metal, alkyl chloroformate, amine 75-95 Mild, selective, catalytic Indium availability and cost

Analysis and Perspectives

  • The direct reaction of 2,3,4-trimethylphenyl amine with methyl chloroformate remains a classical and widely used method due to its simplicity and efficiency, as evidenced by patent literature.
  • The alkoxycarbonylation using mixed carbonates is a more recent and environmentally friendly approach, avoiding the use of toxic phosgene derivatives and offering higher yields and selectivity.
  • Rearrangement methods like Hofmann and Curtius rearrangements provide alternative routes, especially useful when starting from amides or carboxylic acids, but require careful control of reaction conditions and handling of potentially hazardous intermediates.
  • The indium-catalyzed method represents a promising catalytic approach that reduces reagent excess and improves selectivity, which could be advantageous for sensitive or sterically hindered substrates such as 2,3,4-trimethylphenyl amine derivatives.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form the corresponding phenol and carbamic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Hydrolysis: 2,3,4-trimethylphenol and carbamic acid.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate moieties.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2,3,4-trimethylphenyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification can lead to the inactivation of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets often include enzymes with nucleophilic active sites, such as acetylcholinesterase. The pathways involved in its action are related to the disruption of normal enzyme function, leading to the accumulation of substrates or depletion of products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate pesticides share a common carbamic acid backbone but differ in substituents on the phenyl ring, which critically influence their bioactivity, stability, and toxicity. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Primary Use
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester 2,3,4-trimethyl C₁₁H₁₅NO₂ 193.24 Insecticide (trimethacarb)
MTMC (Tsumacide®) 3-methyl C₉H₁₁NO₂ 165.21 Insecticide
Aminocarb 4-(dimethylamino)-3-methyl C₁₁H₁₆N₂O₂ 208.26 Insecticide, acaricide
4-Chlorophenyl-N-methylcarbamate 4-chloro C₈H₈ClNO₂ 185.61 Insecticide
Physostigmine 3-hydroxyphenyl (natural alkaloid) C₁₅H₂₁N₃O₂ 275.35 Cholinesterase inhibitor (medical use)

Pharmacological and Toxicological Insights

  • Bioactivity: The 2,3,4-trimethylphenyl derivative exhibits higher lipophilicity due to its three methyl groups, enhancing membrane penetration and insecticidal efficacy compared to monosubstituted analogs like MTMC . Quaternary ammonium salts (e.g., trimethylammonium derivatives) show enhanced activity over tertiary bases due to improved solubility and target binding . Aminocarb’s dimethylamino group increases systemic absorption, broadening its use against mites and resistant insect strains .
  • Stability: Methyl carbamates (e.g., 2,3,4-trimethylphenyl ester) are more stable than ethyl or phenyl derivatives, which degrade faster in environmental conditions . Disubstituted carbamates (e.g., diethylcarbamates) are inherently stable but lack insecticidal activity, highlighting the necessity of a monosubstituted methyl group for efficacy .
  • Toxicity: All carbamates inhibit acetylcholinesterase, causing neurotoxicity. The 2,3,4-trimethylphenyl isomer in trimethacarb has an LD₅₀ (rat, oral) of 100–200 mg/kg, comparable to MTMC (LD₅₀: 245 mg/kg) but less toxic than Aminocarb (LD₅₀: 50 mg/kg) . Symptoms of overdose (e.g., salivation, convulsions) mirror those of physostigmine, emphasizing shared mechanistic pathways .

Environmental and Regulatory Status

  • Trimethacarb is classified as a moderate-risk pesticide by the EPA due to its persistence in soil (half-life: 7–30 days) and moderate toxicity to non-target species .
  • MTMC and 4-Chlorophenyl-N-methylcarbamate are restricted in the EU under pesticide regulation (EC) No 1107/2009 due to groundwater contamination risks .

Biological Activity

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester (CAS Number: 1129-41-5) is a chemical compound that belongs to the class of carbamates. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and environmental science.

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : Methyl 2,3,4-trimethylphenyl carbamate

Biological Activity Overview

The biological activity of carbamates is often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural transmission and potentially leading to toxic effects.

  • Acetylcholinesterase Inhibition : Carbamic acid esters can form stable complexes with AChE, leading to prolonged neurotransmitter action.
  • Neurotoxicity : High levels of acetylcholine can result in overstimulation of nicotinic and muscarinic receptors, causing symptoms such as muscle twitching, paralysis, and respiratory failure.

Toxicological Profile

Studies indicate that carbamate compounds exhibit varying degrees of toxicity depending on their structure and substituents. The acute toxicity of this compound has been assessed in several animal models.

Parameter Value
LD50 (Oral) 681 – 1470 mg/kg (rats)
LD50 (Dermal) >5000 mg/kg (rats)
Irritation Potential Moderate to severe

Case Studies

  • Acute Toxicity Study : In a controlled study involving Wistar rats, the compound demonstrated moderate acute oral toxicity with observed symptoms including apathy and dyspnea at doses exceeding 681 mg/kg .
  • Dermal Exposure Study : An acute dermal toxicity study indicated that the compound had a dermal LD50 greater than 5000 mg/kg, with signs of irritation such as erythema and necrosis noted .

Pharmacological Applications

Carbamic acid esters are explored for various therapeutic applications due to their biological activity:

  • Insecticides : Many carbamates are used as pesticides due to their neurotoxic effects on insects.
  • Potential Drug Candidates : Research is ongoing into the use of modified carbamate structures for therapeutic agents targeting neurological disorders.

Environmental Impact

Carbamic acid esters can enter ecosystems through agricultural runoff and industrial discharge. Their persistence and bioaccumulation potential raise concerns regarding environmental safety and human health.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing carbamic acid, methyl-, 2,3,4-trimethylphenyl ester to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 25–60°C), pH (neutral to slightly alkaline conditions), and reaction time (6–24 hours) to minimize side reactions like hydrolysis of the carbamate ester group. Use anhydrous solvents (e.g., dichloromethane) and catalysts such as triethylamine to enhance nucleophilic substitution between the methyl carbamic acid derivative and 2,3,4-trimethylphenol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. How can researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the methyl carbamate group (δ ~3.0–3.5 ppm for N–CH3_3) and trimethylphenyl substituents (δ ~2.1–2.4 ppm for aromatic CH3_3).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C11_{11}H15_{15}NO2_2) with minimal fragmentation.
  • Chromatography : HPLC with UV detection (λ ~270 nm for aromatic absorption) confirms purity (>95%). Cross-reference with NIST spectral libraries for validation .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Carbamate esters are prone to hydrolysis under acidic or alkaline conditions. Store the compound in anhydrous environments (desiccated, under nitrogen) at 4°C. Monitor degradation via TLC or HPLC; if decomposition exceeds 5% over 6 months, consider lyophilization or stabilization with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring influence the biological activity of this carbamate compound?

  • Methodological Answer :

  • QSAR Studies : Replace substituents on the phenyl ring (e.g., halogenation, additional methyl groups) and correlate changes with bioactivity (e.g., acetylcholinesterase inhibition). Use computational tools like Gaussian or COSMO-RS to predict electronic effects (Hammett constants) and steric hindrance.
  • In Vitro Assays : Test modified derivatives in enzyme inhibition assays (e.g., Ellman’s method) to quantify IC50_{50} values. Compare with the parent compound to identify pharmacophores critical for activity .

Q. How should researchers resolve discrepancies in phase transition data (e.g., melting points) reported in different studies?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, nitrogen atmosphere). Compare with NIST-reported values (e.g., Tfus_{fus} = 424.48 K ± 0.2 K).
  • Sample Purity : Ensure >99% purity via HPLC; impurities as low as 1% can depress melting points by 2–5°C.
  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic consistency .

Q. What experimental strategies can elucidate the interaction mechanism of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., acetylcholinesterase). Focus on hydrogen bonding with catalytic triads and π-π stacking with aromatic residues.
  • Kinetic Studies : Measure inhibition constants (Ki_i) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding.
  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in the enzyme upon compound binding to infer conformational changes .

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